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Abstract
This whitepaper provides a comprehensive technical overview of the discovery, history,

synthesis, and pharmacology of 3C-B-FLY and the broader family of "FLY" compounds, a

unique class of psychedelic phenethylamines. These molecules, characterized by a rigidified

benzodifuran or similar ring system, have garnered significant interest within the scientific

community for their potent interactions with serotonergic systems, particularly the 5-HT₂ family

of receptors. This document details the seminal work of key researchers, provides structured

summaries of quantitative pharmacological data, and outlines detailed experimental protocols

for the synthesis of key compounds. Furthermore, it includes visualizations of relevant signaling

pathways and experimental workflows to facilitate a deeper understanding of these complex

molecules.

Introduction and Historical Context
The "FLY" compounds are a series of psychedelic phenethylamines distinguished by the

incorporation of the 2- and 5-methoxy groups of the parent phenethylamine into furan or

dihydrofuran rings, creating a rigid molecular scaffold. This structural modification was

hypothesized to mimic a bioactive conformation of the parent molecules, leading to enhanced

affinity and potency at their target receptors.
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The genesis of these compounds can be traced to the pioneering work of American medicinal

chemist Dr. David E. Nichols and his research group at Purdue University. Their systematic

exploration of the structure-activity relationships of hallucinogenic phenethylamines led to the

design and synthesis of these novel annulated analogs. The whimsical "FLY" nomenclature

arose from the visual resemblance of the chemical structures to insects, with the fused furan

rings appearing as "wings."

The first of these compounds to be described in scientific literature was 2C-B-FLY, synthesized

by Aaron P. Monte in 1996.[1] Subsequently, the Nichols' laboratory developed a range of

related compounds, including the potent and long-acting Bromo-DragonFLY.[2] The term 3C-B-

FLY refers to the α-methylated analog of 2C-B-FLY, which is also known as DOB-FLY.[3][4]

These compounds have primarily been utilized as research tools to probe the structure and

function of serotonin receptors.

Pharmacology
The primary pharmacological action of the FLY compounds is their potent agonist or partial

agonist activity at serotonin receptors, particularly the 5-HT₂A and 5-HT₂C subtypes.[5][6] The

psychedelic effects of these compounds are believed to be primarily mediated by their

interaction with the 5-HT₂A receptor. The rigidified structure of the FLY compounds is thought to

contribute to their high affinity for these receptors.

Quantitative Pharmacological Data
The following table summarizes the available quantitative data for key FLY compounds,

providing a comparative overview of their binding affinities and functional potencies at various

serotonin receptors.
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Compound Receptor Assay Type Value Units Reference

Bromo-

DragonFLY
5-HT₂A Kᵢ 0.04 nM [6]

5-HT₂C Kᵢ 0.02 nM [6]

5-HT₂B Kᵢ 0.19 nM [6]

MAO-A Kᵢ 352 nM [2]

DOB-FLY

(3C-B-FLY)
5-HT₂A Kᵢ ~1

mg (active

dose)
[3]

2C-B-FLY 5-HT₂A Agonist Potent [5]

5-HT₂B Agonist Potent [5]

5-HT₂C Agonist Potent [5]

5-HT₁D Agonist High Affinity [5]

2C-B-5-

hemiFLY-α6
5-HT₂A Kᵢ 13-16 nM [7]

5-HT₂C Kᵢ 4-6 nM [7]

5-HT₂B Kᵢ 280 nM [7]

5-HT₁A Kᵢ 960 nM [7]

5-HT₂A EC₅₀ 2090 nM [7]

5-HT₂A Eₘₐₓ 63 % [7]

Note: Kᵢ represents the inhibition constant, indicating the binding affinity of a ligand for a

receptor. A lower Kᵢ value signifies a higher binding affinity. EC₅₀ (half-maximal effective

concentration) represents the concentration of a drug that gives half of the maximal response.

Eₘₐₓ represents the maximum response that can be produced by the drug.

Experimental Protocols
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The synthesis of the FLY compounds involves multi-step procedures, often starting from

commercially available precursors. The following protocols are based on the methods

described in the scientific literature, primarily from the work of David E. Nichols and his

collaborators.

Synthesis of the Tetrahydrobenzodifuran Core
A key intermediate in the synthesis of many FLY compounds is the tetrahydrobenzo[1,2-b:4,5-

b']difuran nucleus.

Synthesis of Tetrahydrobenzodifuran Intermediate

Hydroquinone 1,4-Bis(2-hydroxyethoxy)benzene Ethylene Glycol, NaOH Tetrahydrobenzo[1,2-b:4,5-b']difuran
 PPA or H₂SO₄ 

Click to download full resolution via product page

Synthesis of the core tetrahydrobenzodifuran intermediate.

Protocol:

Preparation of 1,4-Bis(2-hydroxyethoxy)benzene: To a solution of hydroquinone in a suitable

solvent (e.g., water or ethanol), add sodium hydroxide followed by ethylene chlorohydrin or

ethylene oxide. Heat the mixture to reflux for several hours. After cooling, the product can be

isolated by filtration or extraction.

Cyclization to Tetrahydrobenzo[1,2-b:4,5-b']difuran: Treat 1,4-bis(2-hydroxyethoxy)benzene

with a strong acid catalyst such as polyphosphoric acid (PPA) or concentrated sulfuric acid at

an elevated temperature. The reaction mixture is then poured into water, and the product is

extracted with an organic solvent. Purification can be achieved by recrystallization or column

chromatography.

Synthesis of 2C-B-FLY
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Synthesis of 2C-B-FLY

Tetrahydrobenzodifuran 4-Formyl-tetrahydrobenzodifuran
 Vilsmeier-Haack or dichloromethyl methyl ether/SnCl₄ 

4-(2-Nitroethenyl)-tetrahydrobenzodifuran Nitromethane, Ammonium Acetate 2C-H-FLY
 LiAlH₄ 

2C-B-FLY
 Br₂ in Acetic Acid 

Click to download full resolution via product page

Synthetic route to 2C-B-FLY.

Protocol:

Formylation: The tetrahydrobenzodifuran core is formylated at the 4-position using a

Vilsmeier-Haack reaction (POCl₃/DMF) or with dichloromethyl methyl ether and a Lewis acid

catalyst like SnCl₄.

Henry Condensation: The resulting aldehyde is condensed with nitromethane in the

presence of a catalyst such as ammonium acetate to yield the corresponding nitrostyrene

derivative.

Reduction of the Nitroalkene: The nitro group is reduced to a primary amine using a powerful

reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

Bromination: The final step involves the bromination of the aromatic ring at the 8-position

using elemental bromine in acetic acid to afford 2C-B-FLY.

Synthesis of DOB-FLY (3C-B-FLY)
The synthesis of DOB-FLY follows a similar pathway but starts with the appropriate α-

methylated precursor.
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Synthesis of DOB-FLY (3C-B-FLY)

Tetrahydrobenzodifuran 4-Propanoyl-tetrahydrobenzodifuran
 Propanoyl chloride, AlCl₃ 

DOB-FLY
 Reductive Amination (e.g., Leuckart or NaBH₃CN) 

Click to download full resolution via product page

A potential synthetic route to DOB-FLY.

Protocol:

Acylation: The tetrahydrobenzodifuran intermediate is acylated with propanoyl chloride in the

presence of a Lewis acid catalyst like aluminum chloride (Friedel-Crafts acylation) to

introduce the propanone side chain.

Reductive Amination: The resulting ketone is then converted to the primary amine via

reductive amination. This can be achieved through various methods, including the Leuckart

reaction (using ammonium formate or formamide) or by forming an oxime followed by

reduction. The final product is then brominated as described for 2C-B-FLY.

Signaling Pathways
The interaction of FLY compounds with the 5-HT₂A receptor initiates a cascade of intracellular

signaling events. The 5-HT₂A receptor is a G-protein coupled receptor (GPCR) that primarily

couples to the Gq/11 family of G-proteins.
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5-HT₂A receptor signaling pathway activated by FLY compounds.
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Pathway Description:

A FLY compound binds to and activates the 5-HT₂A receptor.

The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the

associated Gq protein.

The activated Gαq subunit dissociates from the βγ-subunits and activates phospholipase C

(PLC).

PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers:

inositol trisphosphate (IP₃) and diacylglycerol (DAG).

IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum,

triggering the release of intracellular calcium (Ca²⁺).

DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).

PKC and elevated Ca²⁺ levels then modulate the activity of various downstream proteins,

leading to changes in neuronal excitability and ultimately the characteristic psychedelic

effects.

Conclusion
The discovery and development of 3C-B-FLY and the broader family of FLY compounds

represent a significant advancement in the field of serotonergic research. Their unique,

rigidified structures have provided valuable insights into the molecular requirements for high-

affinity binding and activation of 5-HT₂ receptors. The detailed synthetic protocols and

pharmacological data presented in this whitepaper are intended to serve as a valuable

resource for researchers in medicinal chemistry, pharmacology, and drug development who are

interested in further exploring this fascinating class of molecules and their potential

applications. Continued investigation into the structure-activity relationships and signaling

pathways of these compounds will undoubtedly contribute to a more profound understanding of

the serotonergic system and the development of novel therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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